Tert-butyl 1H-imidazol-4-ylcarbamate

Protecting group orthogonality Peptide chemistry Medicinal chemistry

Tert-butyl 1H-imidazol-4-ylcarbamate (CAS 34665-48-0) is a Boc-protected imidazole building block that addresses critical orthogonality challenges in multi-step synthesis. Unlike Cbz or Fmoc analogs, its Boc group survives H₂/Pd-C hydrogenolysis (0% cleavage), enabling selective benzyl deprotection without imidazole exposure. Final deprotection via mild TFA/DCM (RT, 30-60 min) preserves acid-sensitive groups like acetals and silyl ethers. With peer-reviewed synthetic precedence and batch-specific NMR/HPLC documentation, this intermediate de-risks kinase inhibitor and heterocycle programs. ≥98% purity.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 34665-48-0
Cat. No. B1332345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1H-imidazol-4-ylcarbamate
CAS34665-48-0
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CN1
InChIInChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12)
InChIKeyXJNNJHSBTRIYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 1H-Imidazol-4-ylcarbamate (CAS 34665-48-0) for Research Procurement | Boc-Protected Imidazole Building Block


Tert-butyl 1H-imidazol-4-ylcarbamate (CAS 34665-48-0) is a Boc-protected imidazole derivative with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitors and other nitrogen-containing heterocyclic scaffolds [1]. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate functionality enables selective deprotection under mild acidic conditions while maintaining stability under basic and nucleophilic reaction environments [2]. Commercially available at purities up to 98% with batch-specific analytical documentation including NMR and HPLC , this building block is positioned as a strategic procurement choice for multi-step synthetic routes requiring orthogonal protection strategies.

Why Boc-Protected Imidazole Building Blocks Cannot Be Casually Substituted in Synthetic Routes


Imidazole-4-ylcarbamate derivatives bearing different N-protecting groups (e.g., Cbz, Fmoc, Alloc) exhibit fundamentally different deprotection orthogonality and stability profiles that preclude simple substitution in multi-step syntheses [1]. The tert-butyl carbamate (Boc) group is cleaved by mild acidolysis (e.g., TFA in DCM), whereas benzyl carbamates (Cbz) require significantly stronger acidic conditions or catalytic hydrogenation for removal, and Fmoc requires basic conditions [2]. This orthogonality dictates that a Boc-protected imidazole intermediate cannot be replaced with a Cbz-protected analog without cascading revisions to the entire synthetic sequence, including re-optimization of protecting group compatibility, reaction conditions, and purification protocols [3]. Furthermore, the steric and electronic properties of the Boc group influence regioselectivity in subsequent imidazole N-functionalization reactions, a parameter that varies substantially across different carbamate protecting groups [4]. For procurement decisions in established synthetic routes, substituting this specific CAS with an alternative imidazole carbamate introduces quantifiable risk of synthetic failure, yield erosion, and timeline disruption.

Quantitative Evidence Guide: Tert-Butyl 1H-Imidazol-4-ylcarbamate vs. Alternative Imidazole Carbamates


Boc Deprotection Selectivity: Mild Acidolysis vs. Strong Acid Requirement for Cbz Analogs

The Boc protecting group on tert-butyl 1H-imidazol-4-ylcarbamate is cleavable by mild acidolysis, whereas the benzyl carbamate (Cbz) analog requires significantly stronger acidic conditions for deprotection. This differential acid lability is a fundamental parameter in orthogonal protection strategy design [1]. In a direct comparative context, Boc groups are typically removed with 20-50% TFA in DCM at room temperature within 30-60 minutes, while Cbz groups require HBr/AcOH, TFA at elevated temperatures, or catalytic hydrogenation conditions that are incompatible with many functional groups [2].

Protecting group orthogonality Peptide chemistry Medicinal chemistry

Orthogonal Stability: Boc Stability to Hydrogenolysis vs. Cbz Lability

The Boc group is stable to catalytic hydrogenation conditions (H₂, Pd/C), whereas the Cbz protecting group is specifically designed for hydrogenolytic removal [1]. This orthogonality enables synthetic sequences where a Cbz group elsewhere in the molecule can be selectively removed in the presence of an intact Boc-protected imidazole [2]. In contrast, a Cbz-protected imidazole-4-ylcarbamate would be deprotected under the same hydrogenation conditions used for benzyl ester or benzyl ether cleavage, eliminating the possibility of orthogonal deprotection [3].

Orthogonal protection Catalytic hydrogenation Solid-phase synthesis

Commercial Purity and Analytical Documentation: 98% Purity with Batch-Specific QC

Commercially sourced tert-butyl 1H-imidazol-4-ylcarbamate (CAS 34665-48-0) is available at a certified standard purity of 98% , with suppliers providing batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This level of documented purity and analytical transparency provides procurement decision-makers with verifiable quality metrics that alternative, less-documented sources of imidazole carbamate building blocks may not offer . The compound is also available with NLT 98% purity specification from ISO-certified manufacturers .

Quality control Analytical chemistry Procurement specification

Synthetic Utility Documented in Heterocyclic Chemistry Literature

Tert-butyl 1H-imidazol-4-ylcarbamate is established in the peer-reviewed literature as a downstream synthetic intermediate for constructing more complex imidazole-containing molecules [1]. The Smirnova et al. (2021) publication in Chemistry of Heterocyclic Compounds documents the use of this specific CAS number in synthetic routes toward functionalized imidazole derivatives [2]. This literature precedence provides procurement justification for academic and industrial laboratories requiring a validated building block with demonstrated synthetic utility.

Downstream synthesis Imidazole functionalization Heterocyclic chemistry

High-Value Application Scenarios for Tert-Butyl 1H-Imidazol-4-ylcarbamate (CAS 34665-48-0) Based on Differentiated Properties


Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In synthetic sequences where a Cbz or benzyl ester protecting group must be removed via hydrogenolysis while preserving imidazole protection, tert-butyl 1H-imidazol-4-ylcarbamate is the required procurement choice. The Boc group's stability to H₂/Pd-C conditions (0% cleavage) enables selective Cbz removal without imidazole deprotection, a strategy fundamentally incompatible with Cbz-protected imidazole analogs that would be simultaneously cleaved [1].

Synthetic Routes with Acid-Sensitive Functionality

For syntheses containing acid-labile groups such as acetals, silyl ethers, or sensitive heterocycles, the Boc-protected imidazole enables final-stage deprotection under mild acidolysis (TFA/DCM, room temperature, 30-60 min) without degrading these functionalities. In contrast, Cbz-protected analogs require stronger acidic or reductive conditions that would compromise acid-sensitive substrates [1].

Medicinal Chemistry Programs Requiring Validated Imidazole Building Blocks

Pharmaceutical R&D teams developing kinase inhibitors or other imidazole-containing therapeutic candidates benefit from procuring a building block with established literature precedence in heterocyclic synthesis. The documentation of CAS 34665-48-0 as a downstream intermediate in peer-reviewed publications (Chemistry of Heterocyclic Compounds, 2021) provides citable justification for procurement in regulated environments [2].

Regulated Research Environments Requiring Batch-Specific QC Documentation

CROs, pharmaceutical analytical departments, and academic core facilities operating under GLP or ISO guidelines require verifiable purity and identity documentation. Tert-butyl 1H-imidazol-4-ylcarbamate is available with 98% certified purity and batch-specific NMR, HPLC, and GC reports, enabling full traceability for regulatory submissions and internal quality audits .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1H-imidazol-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.